Decaprenol phosphate(2-) Decaprenol phosphate(2-) Decaprenol phosphate(2-) is dianion of decaprenol phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a decaprenol phosphate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1944336
InChI: InChI=1S/C50H83O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53)/p-2/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+
SMILES:
Molecular Formula: C50H81O4P-2
Molecular Weight: 777.1 g/mol

Decaprenol phosphate(2-)

CAS No.:

Cat. No.: VC1944336

Molecular Formula: C50H81O4P-2

Molecular Weight: 777.1 g/mol

* For research use only. Not for human or veterinary use.

Decaprenol phosphate(2-) -

Specification

Molecular Formula C50H81O4P-2
Molecular Weight 777.1 g/mol
IUPAC Name [(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphate
Standard InChI InChI=1S/C50H83O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53)/p-2/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+
Standard InChI Key XBEJBEIXLWRYBT-CMVHWAPMSA-L
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C

Introduction

Chemical Structure and Properties

Decaprenol phosphate(2-) is the deprotonated form of decaprenol phosphate (C₅₀H₈₃O₄P), with a molecular weight of approximately 779.2 g/mol. The parent compound, decaprenol phosphate, is described as "a polyprenol phosphate having ten prenyl units in the chain (the all-trans-isomer)" and is characterized as "a conjugate acid of decaprenol phosphate(2-)" . This relationship indicates that decaprenol phosphate(2-) is the dianion formed when both acidic protons of the phosphate group are removed.

The structural backbone of decaprenol phosphate(2-) consists of ten isoprenoid units linked in an all-trans configuration, creating a long hydrophobic chain attached to a phosphate group. This amphipathic nature is crucial for its biological function, allowing it to anchor within bacterial membranes while presenting the phosphate group for biochemical reactions.

Structural Features

The full chemical name of the parent compound reveals its complex structure: [(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate . This nomenclature highlights the ten isoprene units with specific stereochemistry at each double bond (all E or trans configuration) and the terminal phosphate group that becomes fully deprotonated in decaprenol phosphate(2-).

Biological Significance

Role in Mycobacterial Cell Wall Synthesis

Decaprenol phosphate serves as a critical carrier lipid in the synthesis of peptidoglycan in Mycobacterium smegmatis, which represents a significant divergence from most bacteria that utilize undecaprenyl phosphate for this purpose . This discovery marks M. smegmatis as "the first bacterium reported to utilize a polyprenyl phosphate other than undecaprenyl phosphate as the lipid carrier involved in peptidoglycan synthesis" . The deprotonated form, decaprenol phosphate(2-), would be an important reactive intermediate in these biosynthetic processes.

Role in Arabinogalactan Synthesis

Beyond peptidoglycan synthesis, decaprenol phosphate derivatives are crucial for the synthesis of arabinogalactan, another essential component of the mycobacterial cell wall. The enzyme DprE2 is involved in the synthesis of decaprenylphosphoryl-β-d-arabinofuranose (DPA), which subsequently contributes to arabinogalactan formation . This process represents another vital biological pathway dependent on decaprenol phosphate-based carriers.

Biochemical Pathways and Intermediates

Lipid I and Lipid II Formation

Decaprenol phosphate(2-) participates in the formation of critical cell wall precursors known as lipid I and lipid II. Research has shown that these intermediates in M. smegmatis contain decaprenyl phosphate as their lipid moiety, in contrast to the undecaprenyl phosphate found in most other bacteria . During these reactions, the phosphate group would transition between different protonation states, including the decaprenol phosphate(2-) form.

Structural Diversity of Lipid II

Mass spectrometry analysis has revealed that lipid II in M. smegmatis exists as a complex mixture with various modifications. While the lipid component remains consistently decaprenyl phosphate, the attached muropeptides show significant diversity . The table below summarizes some of the structural variants identified in lipid II from M. smegmatis:

Structure TypeModifications Observed
Muramyl ResidueN-acetylmuramic acid (MurNAc), N-glycolylmuramic acid (MurNGlyc), and muramic acid (MurNH₂)
Peptide Side ChainsAmidation (primarily of diaminopimelic acid), methylation, and glycine addition
Combined ModificationsAt least 14 different species resulting from various combinations of muramyl and peptide modifications

This structural diversity demonstrates the complex biochemical processing that occurs following the initial incorporation of decaprenol phosphate into these intermediates.

Enzymatic Interactions

DprE2 Enzyme System

The DprE2 enzyme represents a significant interaction partner for decaprenol phosphate derivatives in mycobacteria. This enzyme is described as "an essential enzyme in the synthesis of decaprenylphosphoryl-β-d-arabinofuranose (DPA) and subsequently arabinogalactan" . Recent research has developed a new in vitro DprE2 assay based on the oxidation of the reduced nicotinamide adenine dinucleotide cofactor of DprE2 (NADH/NADPH) .

DprE1-DprE2 Complex

Studies have revealed interesting kinetic properties of the DprE1-DprE2 complex. In the DprE1 resazurin-based assay, DprE2 was found to enhance DprE1 activity and reduce substrate inhibition . Similarly, in the DprE2 assay, researchers observed substrate inhibition and differences in kinetics between the two potential cofactors, NADH and NADPH . These findings suggest a coordinated enzymatic system that processes decaprenol phosphate derivatives with sophisticated regulatory mechanisms.

Analytical Methods for Detection and Characterization

Chromatographic Techniques

Research on decaprenol phosphate has employed various chromatographic methods for its isolation and characterization. In particular, reverse-phase TLC (thin-layer chromatography) has been used to analyze the lipid components after hydrolysis of lipid II . These techniques allow for the separation of decaprenol from other prenyl compounds and related derivatives.

Mass Spectrometry Applications

Tandem mass spectrometry has proven invaluable for elucidating the complex structures of lipid II intermediates containing decaprenol phosphate. This approach has enabled researchers to identify various modifications on the muropeptide portions while confirming the consistent presence of decaprenol phosphate as the lipid carrier . The sensitive detection capabilities of mass spectrometry make it particularly suited for analyzing these complex bacterial cell wall intermediates.

Research Significance and Therapeutic Implications

Bacterial Specificity

The discovery that M. smegmatis utilizes decaprenol phosphate rather than the more common undecaprenyl phosphate presents interesting implications for targeted drug development. This biochemical distinction could potentially be exploited to create antimicrobials with increased specificity for mycobacteria, potentially including pathogenic species like M. tuberculosis .

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